

Physicochemical properties of 6-Ethoxy-5-fluoropyridin-3-amine

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Compound of Interest

Compound Name: **6-Ethoxy-5-fluoropyridin-3-amine**

Cat. No.: **B1425852**

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Ethoxy-5-fluoropyridin-3-amine**

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, **6-Ethoxy-5-fluoropyridin-3-amine** is a compound of significant interest due to its unique electronic and structural features. The presence of an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a basic amino group on a pyridine scaffold creates a molecule with nuanced properties that are critical for its application as a synthetic building block.

This guide provides a comprehensive analysis of the core physicochemical properties of **6-Ethoxy-5-fluoropyridin-3-amine**. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind these properties and provides field-proven, step-by-step protocols for their experimental validation. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. **6-Ethoxy-5-fluoropyridin-3-amine** is identified by its unique structural arrangement and is cataloged across numerous chemical databases. The properties listed below are a synthesis of computed data from reputable sources and provide a baseline for experimental work.

The structure features a pyridine ring, which is basic, an amino group that imparts further basicity and hydrogen bonding capability, a lipophilic ethoxy group, and a strongly electronegative fluorine atom that can modulate both basicity (pK_a) and lipophilicity (LogP).

Property	Value	Source
IUPAC Name	6-ethoxy-5-fluoropyridin-3-amine	[1]
CAS Number	886372-67-4	[1] [2] [3]
Molecular Formula	$C_7H_9FN_2O$	[1] [2]
Molecular Weight	156.16 g/mol	[1] [2]
Canonical SMILES	<chem>CCOC1=C(C=C(C=N1)N)F</chem>	[1]
InChIKey	QYCNUMGMBSFODC-UHFFFAOYSA-N	[1]
Computed LogP	0.9 - 1.2016	[1] [4]
Topological Polar Surface Area (TPSA)	48.14 \AA^2	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	2	[4]

Solubility Profile: Theoretical Insights and Experimental Validation

Expertise & Rationale: The solubility of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The structure of **6-Ethoxy-5-fluoropyridin-3-amine** suggests a nuanced solubility profile. While the pyridine nitrogen and amino group can form hydrogen bonds with protic solvents like water, the hydrocarbon nature of the ethoxy group and the overall aromatic system contribute to its solubility in organic solvents.^[5] Because amines are basic, their solubility in aqueous media is expected to increase dramatically at acidic pH due to the formation of a more polar, water-soluble ammonium salt.^{[6][7]}

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a systematic approach to assess the compound's solubility in aqueous and organic systems.

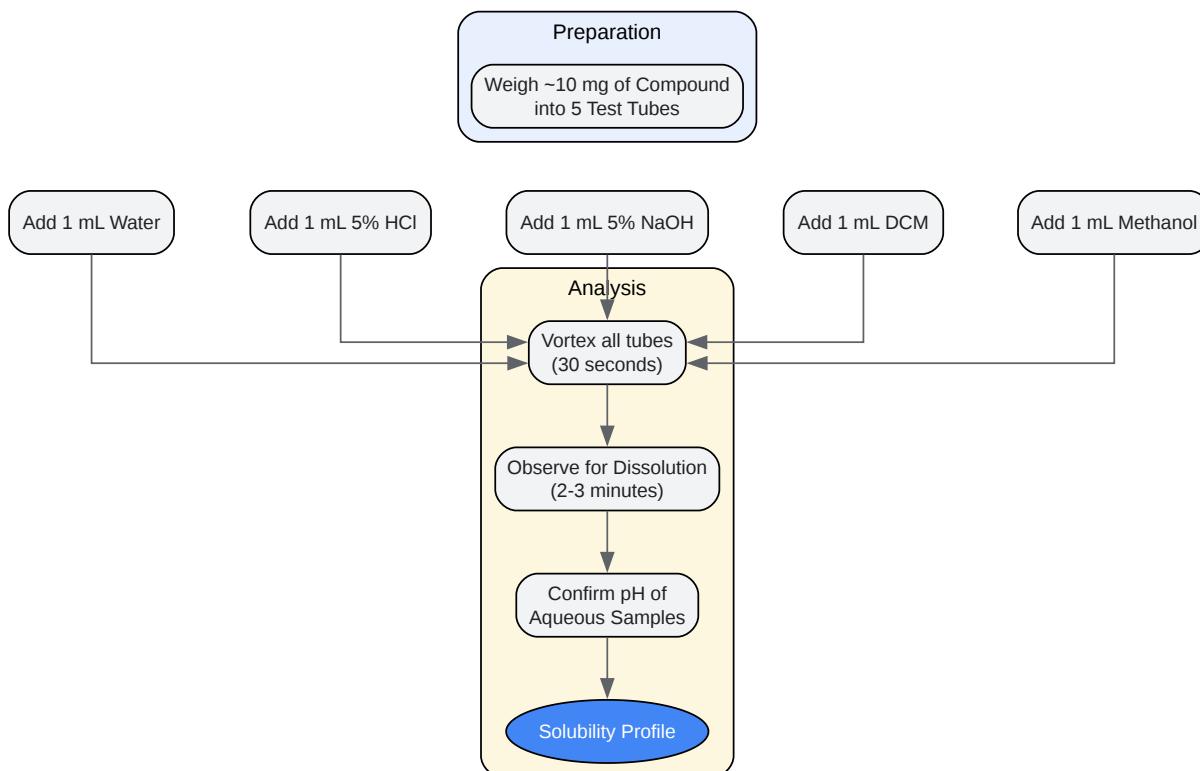
Materials:

- **6-Ethoxy-5-fluoropyridin-3-amine**
- Deionized Water
- 5% Hydrochloric Acid (HCl)
- 5% Sodium Hydroxide (NaOH)
- Dichloromethane (DCM)
- Methanol
- Vortex mixer
- Calibrated pH meter or pH paper

Methodology:

- Preparation: Label five clean, dry test tubes. Add approximately 10 mg of **6-Ethoxy-5-fluoropyridin-3-amine** to each.

- Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCl, 5% NaOH, DCM, Methanol) to the labeled tubes.
- Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.
- Observation: Allow the tubes to stand for 2-3 minutes and visually inspect for dissolution.^[6] A compound is considered "soluble" if no solid particles are visible to the naked eye.
- pH Measurement (Aqueous Samples): For the tubes containing water, 5% HCl, and 5% NaOH, use a stirring rod to transfer a drop of the solution to pH paper to confirm the pH of the medium.^[5]
- Interpretation:
 - Water: Solubility in neutral water indicates a good balance of polar and non-polar character. Low molecular weight amines are often water-soluble.^[5]
 - 5% HCl: Enhanced solubility compared to water strongly indicates the presence of a basic functional group (the amine and pyridine nitrogen) forming a hydrochloride salt.^[8]
 - 5% NaOH: Solubility is not expected to increase in a basic solution.
 - DCM & Methanol: Solubility in these organic solvents indicates the compound's non-polar and polar-aprotic character.



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Caption: Workflow for solubility profile determination.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the ionization state of a molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.[9] For **6-Ethoxy-5-fluoropyridin-3-amine**, there are two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa value is

critical for understanding how this molecule will interact with biological targets and traverse cell membranes.^[9]

NMR-based titration is a robust method for pKa determination. It relies on the principle that the chemical shift of protons adjacent to an ionizable center will change as the molecule transitions between its protonated and deprotonated states.^[10] Plotting this change in chemical shift against pH yields a sigmoidal curve from which the pKa can be accurately determined.^[11]

Experimental Protocol: pKa Determination by ^1H NMR Titration

Materials:

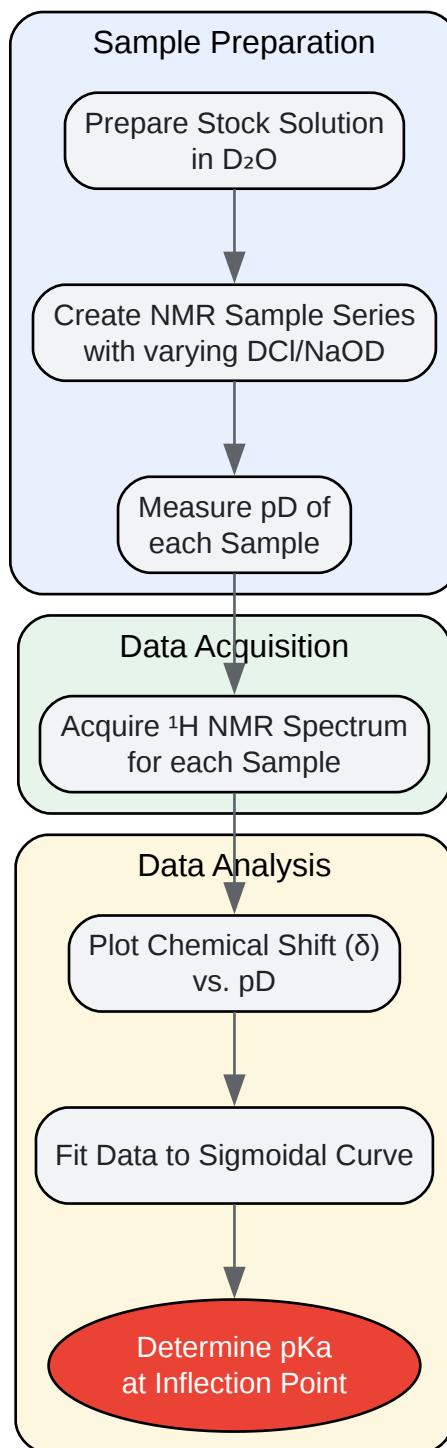
- **6-Ethoxy-5-fluoropyridin-3-amine**
- Deuterium oxide (D_2O)
- Standardized DCl and NaOD solutions (0.1 M in D_2O)
- NMR tubes
- pH meter calibrated for D_2O solutions (or apply a correction factor)
- NMR Spectrometer (≥ 400 MHz)

Methodology:

- Sample Preparation: Prepare a stock solution of the compound (~10-20 mg/mL) in D_2O .
- Titration Series: Prepare a series of ~8-10 NMR samples in tubes. To each tube, add a fixed volume of the stock solution. Then, add varying amounts of DCl and NaOD solutions to create a range of pH (pD) values spanning from approximately $\text{pKa} - 2$ to $\text{pKa} + 2$.
- pH Measurement: Measure the pD of each sample accurately using a calibrated pH meter. Note that $\text{pD} = \text{pH reading} + 0.4$.^[10]
- NMR Acquisition: Acquire a ^1H NMR spectrum for each sample. Ensure consistent acquisition parameters across all samples.

- Data Analysis:

- Identify a proton signal in the aromatic region that shows a significant chemical shift change across the pD range. The protons on the pyridine ring are ideal candidates.
- Plot the chemical shift (δ) of the chosen proton (y-axis) against the measured pD (x-axis).
- The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[11]

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